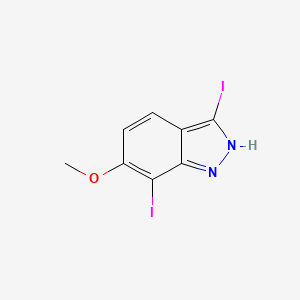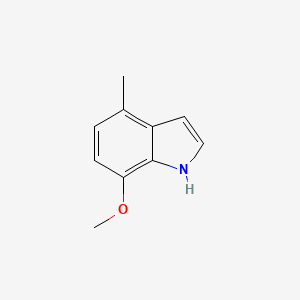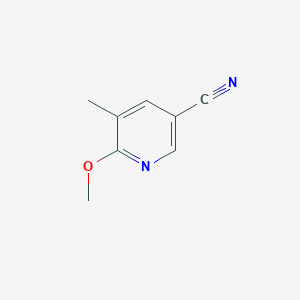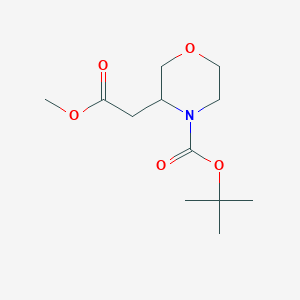
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine
Descripción general
Descripción
“4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine” is a chemical compound that serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors Formula (II) nilotinib and Formula (IV) imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research conducted by Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) highlighted the antimicrobial potential of pyrimidine salts, including compounds related to 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. The study synthesized various compounds and evaluated their antibacterial and antifungal activities. One of the synthesized compounds showed notable inhibition towards microbial activity, suggesting potential applications in developing antimicrobial agents (Mallikarjunaswamy et al., 2013).
Histamine Receptor Ligand
Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the utility of pyrimidine derivatives in targeting histamine receptors. This research opens up avenues for the development of new treatments for inflammation and pain (Altenbach et al., 2008).
Inhibitors in Histone Demethylation
Bavetsias and colleagues (2016) reported on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone demethylases. This study showcases the role of pyrimidine derivatives in epigenetic regulation and their potential as therapeutic agents in cancer and other diseases where epigenetic modifications play a crucial role (Bavetsias et al., 2016).
Fungicidal and Insecticidal Activity
Chen and Shi (2008) designed and synthesized a series of pyrimidine derivatives that exhibited moderate to weak fungicidal and insecticidal activities. This suggests the potential of pyrimidine-based compounds in agricultural applications (Chen & Shi, 2008).
Corrosion Inhibition
Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) investigated the efficiency of certain pyrimidine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. The compounds showed good corrosion inhibition, even at low concentrations, indicating their potential application in material science and industrial processes (Ashassi-Sorkhabi et al., 2005).
Antihypertensive Activity
Bennett et al. (1981) prepared a series of pyrimidine derivatives that exhibited significant antihypertensive activity in spontaneously hypertensive rats. These findings suggest the potential of pyrimidine derivatives in developing new treatments for hypertension (Bennett et al., 1981).
Propiedades
IUPAC Name |
4-methyl-6-pyridin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWUUONURPDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699336 | |
| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine | |
CAS RN |
91818-70-1 | |
| Record name | 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1424172.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)


